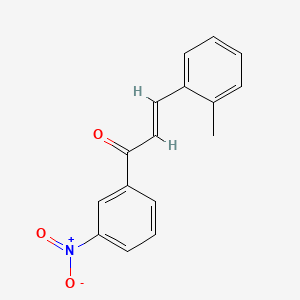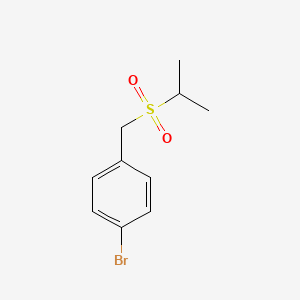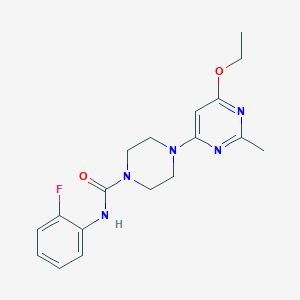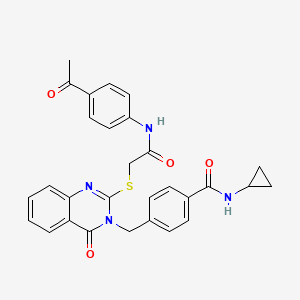
(2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chalcone derivatives, including compounds similar to (2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed condensation between an aldehyde and a ketone with an α-hydrogen, forming a β-hydroxy ketone or chalcone (Wu Qun-rong, 2007). The method is favored for its simplicity, high yields, and the ability to introduce various substituents into the chalcone structure, allowing for a broad range of derivative compounds.
Molecular Structure Analysis
Chalcones, including this compound, often exhibit planar structures due to conjugation between the aromatic rings and the central enone moiety. The crystal structure analysis of a related chalcone showed two independent molecules with dihedral angles indicating a degree of planarity and slight twists, which may influence intermolecular interactions and packing in the solid state (H. Fun et al., 2008).
Chemical Reactions and Properties
Chalcones can undergo a variety of chemical reactions, including cyclization, addition, and nucleophilic substitutions, due to the presence of the reactive α,β-unsaturated carbonyl system. For instance, nitrosocarbonyl intermediates have been shown to react with allylic alcohols to afford regioisomeric adducts, demonstrating the versatility of chalcone derivatives in organic synthesis (P. Quadrelli et al., 2013).
Physical Properties Analysis
The physical properties of chalcones, such as melting points, solubility, and crystallinity, are influenced by their molecular structure, specifically the substituents on the aromatic rings. For example, the analysis of crystal structures provides insights into the packing, intermolecular interactions, and stability of these compounds in the solid state (H. Fun et al., 2008).
Chemical Properties Analysis
The chemical properties of chalcones, such as acidity, basicity, and reactivity, are predominantly determined by the enone moiety and the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings. The presence of a nitro group, for example, can significantly affect the electron distribution within the molecule, influencing its reactivity in various chemical reactions (E. Korkmaz & Metin Zora, 2020).
Applications De Recherche Scientifique
Nonlinear Optical Properties
Third-Order Nonlinear Susceptibility and Optical Limiting Properties : This compound exhibits significant third-order nonlinear optical properties. Studies using density functional theory (DFT) and Z-scan techniques have shown its potential in applications like optical limiters and optical switches due to its nonlinear absorption behavior and optical limiting thresholds, making it suitable for visible laser protection (Valverde et al., 2018) (Maidur & Patil, 2018).
Electro-Optical Properties : Research has indicated that these compounds exhibit significant electronic, optical, and nonlinear optical properties. Calculations of dipole moment, polarizability, and second hyperpolarizability underscore their potential for real-time nonlinear optical applications (Muhammad et al., 2017).
Crystal Structure Analysis
Crystal Structures and Molecular Interactions : Studies have analyzed the crystal structures of various chalcones, including this compound. These analyses include the examination of hydrogen-bonded chains, lattice energy, and the dihedral angles between different phenyl groups in the molecule. Such structural insights are crucial for understanding the molecular properties and interactions in solid-state physics and material science (Girisha et al., 2016) (Salian et al., 2016).
Single Crystal X-Ray Diffraction Studies : Such studies provide valuable information on the crystal packing, molecular stability, and intermolecular interactions within these compounds. They are essential for applications in material science and crystal engineering (Prabhu et al., 2015).
Photophysical Properties
- Solvatochromic Effects on Absorption and Fluorescence : Research on similar chalcone derivatives has shown solvatochromic effects, indicating potential applications in molecular electronics and photonics. These effects are critical for understanding the stabilization of molecules in different states and their electronic transitions (Kumari et al., 2017).
Corrosion Inhibition Studies
- Use in Corrosion Inhibition : Some studies have investigated the efficiency of similar compounds in inhibiting corrosion, which is relevant for industrial applications, particularly in materials engineering (Baskar et al., 2012).
Propriétés
IUPAC Name |
(E)-3-(2-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(11-14)17(19)20/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAZXKPKNZHLPJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone dihydrochloride](/img/structure/B2491199.png)
![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)
![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)
![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)
![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)
![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)

